molecular formula C25H23N5O3 B7694548 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole

5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B7694548
M. Wt: 441.5 g/mol
InChI Key: GNBJLJSEIWDGKK-UHFFFAOYSA-N
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Description

5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of novel therapeutic agents. The compound is a member of the oxadiazole family, which is known for its diverse pharmacological properties and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various neurotransmitter systems in the brain. For example, the compound has been shown to increase the levels of serotonin and dopamine in the brain, which are known to play a role in the regulation of mood and behavior.
Biochemical and Physiological Effects:
5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins. Additionally, the compound has been shown to possess anticonvulsant and antidepressant effects by modulating various neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is its diverse pharmacological properties. The compound has been shown to possess a wide range of therapeutic applications, which makes it an attractive target for drug development. However, one of the limitations of the compound is its complex synthesis method, which may limit its widespread use in the scientific community.

Future Directions

There are several future directions for the study of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole. One potential direction is the development of novel therapeutic agents based on the compound's pharmacological properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential use in the treatment of various diseases. Finally, future research should focus on developing more efficient synthesis methods for the compound to increase its accessibility in the scientific community.

Synthesis Methods

The synthesis of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole is a multi-step process that involves the condensation of various reagents. The synthesis begins with the reaction of 4-nitrobenzaldehyde and hydrazine hydrate to form 4-nitrophenylhydrazine. The resulting compound is then reacted with benzylpiperazine and acetic anhydride to form the intermediate product, 4-(4-benzylpiperazin-1-yl)-3-nitrophenylhydrazine. Finally, the intermediate product is reacted with phenylglyoxylic acid and triethylamine to form the final product, 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole.

Scientific Research Applications

5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. The compound has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. Additionally, the compound has been investigated for its potential use in the treatment of various diseases, including cancer, epilepsy, and Alzheimer's disease.

properties

IUPAC Name

5-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c31-30(32)23-17-21(25-26-24(27-33-25)20-9-5-2-6-10-20)11-12-22(23)29-15-13-28(14-16-29)18-19-7-3-1-4-8-19/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBJLJSEIWDGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine

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